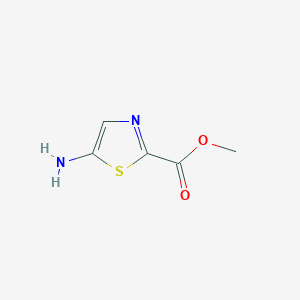

Methyl 5-aminothiazole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHSJTPNANDGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 5-aminothiazole-2-carboxylate physical properties

An In-Depth Technical Guide to the Physical Properties of Methyl 2-Aminothiazole-5-Carboxylate

Introduction: Clarifying Isomeric Identity and Significance

This guide provides a comprehensive technical overview of the physical and chemical properties of Methyl 2-aminothiazole-5-carboxylate (CAS No: 6633-61-0). It is crucial to note that the vast majority of scientific literature and commercial availability pertains to this specific isomer, rather than its counterpart, Methyl 5-aminothiazole-2-carboxylate (CAS No: 1363381-19-4)[1]. Therefore, this document will focus exclusively on the well-documented 2-amino-5-carboxylate isomer, a compound of significant interest to researchers and drug development professionals.

Methyl 2-aminothiazole-5-carboxylate serves as a vital heterocyclic building block in organic synthesis.[2] Its importance is underscored by its role as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[3][4][5][6] Understanding its physical properties is paramount for ensuring purity, optimizing reaction conditions, developing formulations, and achieving consistent results in both laboratory-scale research and large-scale pharmaceutical production. This guide synthesizes critical data from various sources to offer a detailed, field-proven perspective for scientists and developers.

Chemical Identity and Molecular Structure

Correctly identifying a compound through its various nomenclature and structural representations is the foundation of all subsequent research.

Key Identifiers:

-

IUPAC Name: methyl 2-amino-1,3-thiazole-5-carboxylate[7]

-

Synonyms: 2-Aminothiazole-5-carboxylic Acid Methyl Ester, Methyl 2-amino-5-thiazolecarboxylate[8][9][11]

The structure features a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, which is substituted with an amino group at the 2-position and a methyl carboxylate group at the 5-position. This arrangement of functional groups dictates the compound's reactivity and physical characteristics.

Caption: Chemical structure of Methyl 2-aminothiazole-5-carboxylate.

Physicochemical Properties

The physical properties of a compound are critical indicators of its purity, stability, and handling requirements. The data below has been consolidated from multiple suppliers and databases to provide a reliable overview.

| Property | Value | Source(s) |

| Molecular Weight | 158.18 g/mol | [7][8][9] |

| Appearance | White to yellow to green crystalline powder | [9][11] |

| Melting Point | 182 - 194 °C | [3][8][9][10] |

| Boiling Point | ~298.7 °C (at 760 mmHg) | [3][8][10] |

| Density | ~1.4 g/cm³ | [3][10] |

| Flash Point | ~134.5 °C | [3] |

| Purity (Assay) | Typically ≥98% (GC) | [3][9][11] |

| Solubility | Soluble in ethanol and ether; insoluble in water. | [10] |

Note: The range in melting point may reflect differences in purity across various commercial batches. A sharp melting point within a narrow range (e.g., 184-186 °C) is indicative of high purity.[3]

Spectral Data Analysis for Structural Confirmation

Spectroscopic methods are indispensable for verifying the identity and purity of a chemical substance. For Methyl 2-aminothiazole-5-carboxylate, key spectral features are expected as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretch for the ester carbonyl group (around 1700-1720 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the thiazole ring. Publicly available FTIR spectra confirm these features.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A proton NMR spectrum would be expected to show a singlet for the methyl ester protons (-OCH₃) around 3.8 ppm, a singlet for the proton on the thiazole ring, and a broad singlet for the two protons of the amino group (-NH₂), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester (typically >160 ppm), carbons of the aromatic thiazole ring, and the methyl carbon of the ester group (around 50-60 ppm).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The compound's mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (158.18 g/mol ).[7] Available data includes GC-MS analysis.[7]

Experimental Protocols for Property Verification

The trustworthiness of research data relies on robust and repeatable experimental protocols. Below are methodologies for determining two critical properties: melting point and purity.

Protocol 1: Determination of Melting Point

The melting point is a fundamental physical property used to identify a compound and assess its purity. A pure crystalline solid melts over a very narrow temperature range.

Objective: To accurately determine the melting range of a sample of Methyl 2-aminothiazole-5-carboxylate using a digital melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Scan (Optional): Perform a quick scan with a rapid ramp rate (~10-20 °C/min) to find the approximate melting temperature.

-

Accurate Measurement: For the precise measurement, set the starting temperature to ~15-20 °C below the approximate melting point found in the rapid scan.

-

Heating Ramp: Use a slow ramp rate of 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

-

Replicates: Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture, making it ideal for determining the purity of a compound.

Objective: To determine the purity of Methyl 2-aminothiazole-5-carboxylate by calculating the area percentage of the main peak in the chromatogram.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase using sonication or vacuum filtration.

-

Instrumentation Setup:

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: Set to 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Column Temperature: 25 °C.

-

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis for a sufficient time (e.g., 10-15 minutes) to allow for the elution of the main peak and any impurities.

-

Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: The compound should be stored in a well-closed container at 2°C - 8°C.[8][9]

-

Safety Hazards: It is classified as causing skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[8] Some data suggests it may be harmful if swallowed, in contact with skin, or if inhaled.[7]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

-

Incompatible Materials: Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[13]

Conclusion

Methyl 2-aminothiazole-5-carboxylate is a foundational building block in medicinal chemistry, with well-defined physical properties that are critical to its application. Its high melting point and crystalline nature are characteristic of a stable organic solid. The spectral data provide a clear fingerprint for its identification, while established analytical protocols allow for rigorous purity assessment. A thorough understanding of these properties, combined with adherence to appropriate safety and handling protocols, enables researchers and drug development professionals to effectively utilize this versatile compound in the synthesis of next-generation therapeutics.

References

- 1. This compound | CAS#:1363381-19-4 | Chemsrc [chemsrc.com]

- 2. 2-Amino-5-methylthiazole CAS#: 7305-71-7 [m.chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 2-aminothiazole-5-carboxylate | C5H6N2O2S | CID 238005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 2-aminothiazole-5-carboxylate | 6633-61-0 | FM25386 [biosynth.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chembk.com [chembk.com]

- 11. Methyl 2-Aminothiazole-5-carboxylate | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. Methyl 2-aminothiazole-5-carboxylate | CAS#:6633-61-0 | Chemsrc [chemsrc.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 5-aminothiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-aminothiazole-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the compound's synthesis, properties, and applications, with a comparative analysis of its more prominent isomer, Methyl 2-aminothiazole-5-carboxylate.

Introduction: The Aminothiazole Carboxylate Scaffold

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The positioning of functional groups, such as amino and carboxylate moieties, on the thiazole ring is critical in defining the molecule's interaction with biological targets and its overall physicochemical properties. This guide focuses on a specific, less-documented isomer, this compound, and contrasts it with its well-studied counterpart.

Core Compound Identification: A Tale of Two Isomers

A critical point of clarification for researchers is the distinction between two closely related isomers:

-

This compound: The primary subject of this guide.

-

Methyl 2-aminothiazole-5-carboxylate: The more extensively researched isomer.

The structural difference, illustrated below, fundamentally influences their chemical reactivity and potential applications.

Caption: Chemical structures of this compound and its isomer.

Physicochemical Properties: A Comparative Analysis

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, we can infer some properties based on its structure and compare them to the known data for its 2-amino isomer.

| Property | This compound | Methyl 2-aminothiazole-5-carboxylate |

| CAS Number | 1363381-19-4[2][3][4] | 6633-61-0[5][6][7][8][9] |

| Molecular Formula | C₅H₆N₂O₂S[2] | C₅H₆N₂O₂S[5][6] |

| Molecular Weight | 158.18 g/mol [2] | 158.18 g/mol [5][6] |

| Appearance | Not specified | White to yellow to green crystalline powder[6] |

| Melting Point | Not specified | 182-194 °C[5][6] |

| Boiling Point | Not specified | 298.7 °C (Predicted)[5] |

| Purity | Typically >95% (from suppliers) | ≥ 98% (GC)[6] |

| Storage Conditions | 2-8°C, sealed in dry, dark place[2] | 2-8°C[5][6] |

Expert Insight: The position of the electron-donating amino group and the electron-withdrawing carboxylate group is expected to influence the electron density distribution within the thiazole ring, affecting properties like pKa, dipole moment, and reactivity. The 5-amino isomer may exhibit different solubility profiles and crystal packing compared to the 2-amino isomer.

Synthesis Strategies: Navigating Isomeric Selectivity

The synthesis of aminothiazole carboxylates often involves the Hantzsch thiazole synthesis or variations thereof. The challenge lies in achieving regioselectivity to obtain the desired isomer.

Established Synthesis of Methyl 2-aminothiazole-5-carboxylate

A common method for synthesizing the 2-amino-5-carboxylate isomer involves the reaction of an α-halocarbonyl compound with a thiourea derivative. One documented "one-pot" procedure for a related ethyl ester involves the bromination of ethyl acetoacetate with N-bromosuccinimide (NBS), followed by cyclization with thiourea.[10]

Caption: Simplified workflow for the synthesis of a 2-aminothiazole-5-carboxylate derivative.

Postulated Synthesis of this compound

Synthesizing the 5-amino-2-carboxylate isomer would require a different strategic approach, likely involving starting materials where the functionalities are pre-positioned to favor the desired cyclization. A potential, though less documented, route could involve the reaction of a 2-halothiazole-5-carboxylate with an amino source or the cyclization of precursors that enforce the desired regiochemistry. The lack of extensive literature on this specific synthesis highlights an area ripe for research and development.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for this compound are not yet widely reported, the broader class of aminothiazoles is of high interest.

The Role of the 2-Amino Isomer as a Key Intermediate

Methyl 2-aminothiazole-5-carboxylate and its ethyl ester analog are crucial intermediates in the synthesis of several pharmaceuticals.[6][8][11] Most notably, it is a building block for the tyrosine kinase inhibitor Dasatinib , a medication used to treat certain types of cancer, including chronic myelogenous leukemia.[11][12]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1363381-19-4|this compound|BLD Pharm [bldpharm.com]

- 3. 1363381-19-4(methyl 5-amino-1,3-thiazole-2-carboxylate) | Kuujia.com [pt.kuujia.com]

- 4. Methyl 5-amino-1,3-thiazole-2-carboxylate - CAS:1363381-19-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chembk.com [chembk.com]

- 7. Methyl 2-aminothiazole-5-carboxylate | 6633-61-0 | FM25386 [biosynth.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Methyl 2-Aminothiazole-5-carboxylate | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. tandfonline.com [tandfonline.com]

- 11. innospk.com [innospk.com]

- 12. nbinno.com [nbinno.com]

Methyl 5-aminothiazole-2-carboxylate: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Among its many derivatives, functionalized aminothiazoles serve as critical building blocks for drug discovery and development. This guide provides an in-depth exploration of Methyl 5-aminothiazole-2-carboxylate (CAS 1363381-19-4), a versatile heterocyclic intermediate.[2] We will detail a robust synthetic pathway, explain the chemical rationale behind the procedural choices, and present a multi-faceted characterization strategy to ensure the compound's identity, purity, and structural integrity. This document is designed to be a practical resource for researchers engaged in the synthesis of novel chemical entities.

Introduction: The Significance of the 5-Aminothiazole Scaffold

While its isomer, Methyl 2-aminothiazole-5-carboxylate, is widely recognized as a key intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib, this compound presents a distinct substitution pattern that offers unique opportunities for molecular design.[3][4] The arrangement of a nucleophilic amino group at the C5 position and an electrophilic ester at the C2 position creates a valuable synthon for constructing complex heterocyclic systems. This specific orientation allows for orthogonal reactivity, enabling chemists to selectively functionalize either position to build libraries of compounds for screening and lead optimization. The inherent biological activity associated with the aminothiazole nucleus makes this compound a high-value starting material for programs targeting a range of diseases.[1]

Synthesis of this compound

The synthesis of 5-aminothiazoles can be approached through several strategies. A highly effective and regioselective method involves the cyclization of a suitable three-carbon synthon with a sulfur source. The protocol detailed below is a representative procedure adapted from established principles of thiazole synthesis, designed to yield the target compound with high fidelity.[5] The core of this strategy is the condensation reaction between an α-amino-α-cyanoacetate derivative and an α-mercaptoacetate.

Proposed Synthetic Pathway

The reaction proceeds via the condensation of Methyl 2-amino-2-cyanoacetate with Methyl thioglycolate under basic conditions, followed by an oxidative cyclization. This approach builds the thiazole ring by forming the C4-C5 and S-C5 bonds.

Caption: Figure 1. Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system; successful synthesis will be confirmed by the characterization methods outlined in Section 3.

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Magnetic stirrer and heating mantle.

-

Standard laboratory glassware.

-

Rotary evaporator.

-

Reagents: Methyl 2-amino-2-cyanoacetate, Methyl thioglycolate, Sodium methoxide (NaOMe), Methanol (anhydrous), Diethyl ether, and reagents for purification (Silica gel, appropriate solvents).

Step-by-Step Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge the three-neck flask with a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol. Cool the solution to 0°C using an ice bath.

-

Scientist's Note: The use of a nitrogen atmosphere and anhydrous solvent is crucial to prevent side reactions involving moisture, which could hydrolyze the ester groups or interfere with the base. Sodium methoxide serves as the catalyst to deprotonate the α-carbon of the cyanoacetate, initiating the condensation.

-

-

Addition of Reactants: To the cooled basic solution, add Methyl 2-amino-2-cyanoacetate (1.0 eq.) dropwise, maintaining the temperature below 5°C. After the addition is complete, add Methyl thioglycolate (1.0 eq.) dropwise.

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture carefully with acetic acid. Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

-

Isolation: To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Scientist's Note: The extraction isolates the product from inorganic salts and other water-soluble impurities. The brine wash helps to remove residual water from the organic phase.

-

-

Purification: Concentrate the dried organic phase to obtain the crude product. Purify the crude material using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Final Product: Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a solid.

Summary of Reaction Parameters

| Parameter | Value / Condition | Rationale |

| Stoichiometry | Reactants (1:1), Base (1.1 eq.) | Ensures complete reaction of the limiting reagent; slight excess of base drives the initial deprotonation. |

| Solvent | Anhydrous Methanol | Good solubility for reactants and compatibility with the sodium methoxide base. |

| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic condensation; warming allows the reaction to proceed to completion. |

| Reaction Time | ~5 hours (TLC monitored) | Adequate time for adduct formation and subsequent cyclization. |

| Purification | Silica Gel Chromatography | Standard and effective method for separating the polar product from non-polar impurities and starting materials. |

Characterization and Data Interpretation

Comprehensive characterization is essential to confirm the structural identity and assess the purity of the synthesized compound. The following techniques provide orthogonal data points for a conclusive analysis.

Caption: Figure 2. Overall workflow from synthesis to final characterization and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (Proton NMR): The spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals are:

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

-

Signals for the three carbons of the thiazole ring (C2, C4, C5). The C2 and C5 carbons, being attached to heteroatoms, will be significantly downfield.[8]

-

A signal for the carbonyl carbon (C=O) of the ester, typically found far downfield.

-

A signal for the methyl carbon (-OCH₃) of the ester.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

N-H Stretching: Two distinct sharp bands are expected in the 3300-3450 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).[9]

-

C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ indicates the presence of the ester carbonyl group.[10]

-

C=N Stretching: A medium intensity band around 1620-1660 cm⁻¹ is characteristic of the endocyclic C=N bond within the thiazole ring.[11]

-

C-O Stretching: An absorption in the 1200-1300 cm⁻¹ region corresponds to the C-O single bond of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural clues from its fragmentation pattern.

-

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the primary peak observed will correspond to the protonated molecule [M+H]⁺. For C₅H₆N₂O₂S, the expected molecular weight is 158.18 g/mol , so the [M+H]⁺ peak should appear at an m/z of approximately 159.02.[12]

-

Fragmentation: Under higher energy conditions (e.g., CID), characteristic fragments may be observed. Common fragmentation pathways for esters include the loss of the methoxy radical (•OCH₃, -31 Da) or the loss of the entire carbomethoxy group (•COOCH₃, -59 Da).[13] Fragmentation of the thiazole ring itself is also possible.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized compound. A standard reverse-phase method would be appropriate.

-

Principle: The compound is passed through a non-polar stationary phase (like C18) with a polar mobile phase. Purity is assessed by the presence of a single major peak at a specific retention time.

-

Typical Conditions: A gradient elution starting with a high percentage of water (with 0.1% formic acid) and increasing the percentage of an organic solvent like acetonitrile would effectively elute the compound and separate it from potential impurities.[15]

Summary of Expected Characterization Data

| Technique | Parameter | Expected Value / Observation | Purpose |

| ¹H NMR | δ (ppm), DMSO-d₆ | ~7.5 (s, 1H, C4-H), ~7.0 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃) | Structural Elucidation |

| ¹³C NMR | δ (ppm), DMSO-d₆ | ~162 (C=O), ~155 (C2), ~145 (C5), ~120 (C4), ~52 (OCH₃) | Carbon Skeleton Confirmation |

| FTIR | Wavenumber (cm⁻¹) | ~3400 & 3300 (N-H), ~1710 (C=O), ~1640 (C=N), ~1250 (C-O) | Functional Group ID |

| MS (ESI+) | m/z | 159.02 [M+H]⁺ | Molecular Weight Confirmation |

| HPLC (RP) | Purity (%) | >95% (Target) | Purity Assessment |

(Note: Predicted NMR chemical shifts (δ) are estimates based on typical values for similar structures and can vary based on solvent and experimental conditions.)[7][8]

Conclusion

This guide provides a comprehensive framework for the successful synthesis and rigorous characterization of this compound. By understanding the rationale behind the synthetic steps and employing a suite of orthogonal analytical techniques, researchers can confidently produce and validate this valuable chemical building block. The detailed protocols and data interpretation guidelines presented herein are intended to empower scientists in drug discovery and chemical development to leverage this versatile scaffold in the creation of next-generation therapeutics.

References

-

Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]

-

Ziessow, D., & St-Pierre, S. (n.d.). 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. PubMed. [Link]

-

PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

-

PubChem. (n.d.). Thiazole. National Center for Biotechnology Information. [Link]

-

Kauno Technologijos Universitetas. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

-

ResearchGate. (2014). Progress in the Synthesis of 5-Aminothiazole Derivatives. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. [Link]

-

Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

-

Penner, T. (2024). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

Buy Aminothiazole. (n.d.). Aminothiazole 5. [Link]

-

PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. [Link]

-

Samarra Journal of Pure and Applied Science. (2021). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]

-

Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

-

Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

Beilstein Journals. (2014). Thiazole formation through a modified Gewald reaction. [Link]

-

PubMed. (2014). Thiazole formation through a modified Gewald reaction. [Link]

-

Scientific Research Publishing. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-BOC-aminothiazole-5-carboxylate: A Versatile Building Block in the Synthesis of Bioactive Molecules. [Link]

-

Wikipedia. (n.d.). Gewald reaction. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis of some new 5- substituted of. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of compound 5. [Link]

-

MDPI. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

Chemsrc. (n.d.). This compound. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

ResearchGate. (2004). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

-

ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

National Center for Biotechnology Information. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]

-

National Center for Biotechnology Information. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

-

ResearchGate. (n.d.). Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl.... [Link]

-

Penner, T. (2024). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties, Specifications, and Applications. [Link]

-

PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1363381-19-4 | this compound - AiFChem [aifchem.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. sjpas.com [sjpas.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrevlett.com [chemrevlett.com]

- 12. Methyl 2-aminothiazole-5-carboxylate | C5H6N2O2S | CID 238005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. article.sapub.org [article.sapub.org]

- 15. nbinno.com [nbinno.com]

Methyl 5-aminothiazole-2-carboxylate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-Aminothiazole-5-Carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-aminothiazole-5-carboxylate (CAS No: 6633-61-0), a critical intermediate in the synthesis of pharmaceuticals such as Dasatinib.[1][2] The document elucidates the molecular properties governing its solubility, presents a qualitative solubility profile based on chemical principles and available data, and details robust experimental protocols for quantitative determination. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for process optimization, purification, and formulation.

Introduction and Scope

Methyl 2-aminothiazole-5-carboxylate is a heterocyclic building block of significant industrial importance.[3][4] Its utility as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physical properties, particularly its solubility in organic solvents.[2] Solubility data is fundamental to the design of efficient reaction conditions, the development of effective purification strategies like recrystallization, and the preparation of formulations.

A Note on Isomeric Nomenclature: It is crucial to clarify that this guide focuses on Methyl 2-aminothiazole-5-carboxylate (CAS: 6633-61-0) . While the isomer Methyl 5-aminothiazole-2-carboxylate (CAS: 1363381-19-4) exists, the former is overwhelmingly more prevalent in scientific literature and commercial availability, and thus possesses a more established, albeit still limited, data profile.[5][6]

This whitepaper synthesizes theoretical predictions based on molecular structure with practical, field-proven methodologies to provide a holistic view of the compound's solubility.

Molecular Characteristics and Solubility Predictions

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and overall size.[7] The principle of "like dissolves like" serves as a primary guideline for predicting solubility behavior: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[8][9]

2.1. Structural Analysis

Methyl 2-aminothiazole-5-carboxylate (C₅H₆N₂O₂S) is a multifunctional molecule.[10] Its key structural features, which dictate its interactions with solvents, are:

-

Primary Amino Group (-NH₂): This group is a strong hydrogen bond donor and a weak base. It significantly increases the molecule's polarity.

-

Methyl Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor. The ester group contributes to the molecule's polarity.

-

Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The nitrogen atom in the ring can act as a hydrogen bond acceptor. The ring system itself is relatively polar.

The combination of multiple polar functional groups and hydrogen bond donor/acceptor sites suggests that Methyl 2-aminothiazole-5-carboxylate is a polar molecule.

Caption: Isothermal shake-flask solubility determination workflow.

4.1. Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 100 mg of Methyl 2-aminothiazole-5-carboxylate into a 4 mL glass vial. The key is to add an amount that is in clear excess of what is expected to dissolve, ensuring a saturated solution.

-

Pipette 2 mL of the desired organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in an orbital shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the slurry at a moderate speed (e.g., 150 rpm) for at least 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) is preferable for confirmation.

-

-

Phase Separation:

-

Stop the agitation but leave the vial in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle completely. This step is crucial to avoid aspirating solid particles during sampling.

-

-

Sampling:

-

Draw a 0.5 mL aliquot of the clear supernatant using a syringe fitted with a 0.22 µm PTFE filter. Pre-warming the syringe to the bath temperature prevents premature precipitation of the solute.

-

-

Analysis:

-

Accurately dilute the sampled aliquot with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve is required for this quantification.

-

-

Calculation:

-

Calculate the original solubility (S) using the formula: S (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

-

Application in Purification: Recrystallization

Solubility data is paramount for developing an effective recrystallization protocol. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point). [11] Rationale for Solvent Selection: Based on the predicted profile, a solvent like methanol or a co-solvent system like THF/hexane could be effective. The compound would dissolve in the hot primary solvent (methanol or THF), and upon cooling, its solubility would decrease sharply, causing it to crystallize out, leaving impurities behind in the solution. [11]

Caption: General workflow for recrystallization.

Conclusion

Methyl 2-aminothiazole-5-carboxylate is a polar molecule with solubility dictated by its capacity for hydrogen bonding. It exhibits predictable solubility in polar organic solvents and is largely insoluble in nonpolar media. Its basic amino group allows for enhanced solubility in acidic aqueous solutions. While comprehensive quantitative data remains sparse in public literature, the theoretical principles and experimental protocols outlined in this guide provide a robust framework for scientists to determine its solubility in any solvent of interest and to apply this knowledge effectively in process chemistry and purification.

References

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

LookChem. (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chem-Impex. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link]

-

Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238005, Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

ChemBK. (2024, April 9). methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2023, August 7). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents. Retrieved from [Link]

-

IUCr Journals. (n.d.). Diethyl 2-aminothiazole-4,5-dicarboxylate hemihydrate. Retrieved from [Link]

-

Taylor & Francis Online. (2019). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

- Google Patents. (2012). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 2-Aminothiazole-5-carboxylate | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Methyl 2-aminothiazole-5-carboxylate | 6633-61-0 | FM25386 [biosynth.com]

- 6. This compound | CAS#:1363381-19-4 | Chemsrc [chemsrc.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. Methyl 2-aminothiazole-5-carboxylate | C5H6N2O2S | CID 238005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold

An In-depth Technical Guide to the Synthesis of Aminothiazole Derivatives for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a key pharmacophore in numerous compounds exhibiting diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6] Its significance is underscored by its presence in clinically approved drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, which are vital in cancer therapy.[7]

The versatility and biological importance of this scaffold have driven extensive research into its synthesis.[5] Over the decades, synthetic methodologies have evolved from classical multi-step procedures to highly efficient, safe, and environmentally benign one-pot strategies. This guide provides a comprehensive review of the core synthetic routes to 2-aminothiazole derivatives, delving into the mechanistic rationale behind these methods and offering field-proven protocols for their execution. Our focus is on providing the causal insights behind experimental choices, empowering researchers to select and optimize synthetic pathways for their specific drug discovery and development needs.

The Foundation: Hantzsch Thiazole Synthesis

The most fundamental and enduring method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[8][9] This reaction remains one of the most widely used methods for preparing 2-aminothiazole derivatives.[10] It involves the condensation reaction between an α-halocarbonyl compound (such as an α-haloketone) and a thiourea derivative.[8][9][10][11]

Causality of the Mechanism

The reliability of the Hantzsch synthesis stems from a logical and thermodynamically favorable three-step sequence. Understanding this mechanism is crucial for troubleshooting and adapting the reaction to new substrates.

-

Nucleophilic Substitution (SN2): The process is initiated by the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone. This SN2 reaction displaces the halide ion and forms a C-S bond, creating an isothiouronium salt intermediate.[9] The choice of a good leaving group (Br > Cl) on the ketone and an appropriate solvent is critical for this step's efficiency.

-

Intramolecular Cyclization: The intermediate then undergoes a rapid intramolecular nucleophilic attack. The nitrogen atom of the isothiourea moiety attacks the carbonyl carbon, forming a five-membered heterocyclic ring.[9] This step is driven by the entropic advantage of forming a stable five-membered ring.

-

Dehydration: The resulting hydroxyl-thiazoline intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the final, aromatic 2-aminothiazole ring.[9] The formation of the stable, conjugated aromatic system is the primary thermodynamic driving force for the overall reaction.

Caption: The Hantzsch Thiazole Synthesis Mechanism.

While highly versatile, the classical Hantzsch method requires the pre-synthesis and handling of α-haloketones, which are often lachrymatory, toxic, and unstable. This significant drawback prompted the development of more streamlined and safer protocols.

Modern Advancements: The Rise of One-Pot Syntheses

To circumvent the problems associated with α-haloketone intermediates, modern organic synthesis has heavily favored the development of one-pot procedures.[10][12] These strategies improve reaction efficiency by avoiding the isolation and purification of intermediates, which saves time, reduces solvent waste, and minimizes operator exposure to hazardous materials.[10][12] The core principle is the in situ generation of the α-haloketone from a stable precursor, typically an aralkyl ketone, which then immediately reacts with thiourea in the same reaction vessel.

Key Strategies for In Situ Halogenation

The choice of halogenating agent is a critical parameter that defines the reaction's scope, efficiency, and environmental footprint.

-

N-Bromosuccinimide (NBS): A widely used reagent for regioselective α-bromination of ketones, often in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA).[12][13] It is a solid, making it easier to handle than liquid bromine.

-

Molecular Iodine (I2): A common and effective reagent for the in situ iodination of ketones, which then undergo the Hantzsch condensation.[2][4][5] These reactions are often performed in solvents like ethanol or DMSO.[2][14]

-

Copper(II) Bromide (CuBr2): An efficient, simple, and inexpensive reagent for the α-bromination of carbonyl compounds.[10] It offers a facile one-pot route from readily available aromatic methyl ketones.[10]

-

Green Halogenating Agents: In a push towards more sustainable chemistry, reagents like Trichloroisocyanuric acid (TCCA) have been successfully employed as a safe and eco-friendly halogen source, replacing more toxic reagents like elemental iodine.[15][16]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. benchchem.com [benchchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to Methyl Aminothiazole Carboxylate Isomers in Pharmaceutical Synthesis

Editorial Note: The topic specified, "Methyl 5-aminothiazole-2-carboxylate" (CAS #1363381-19-4), is a specific chemical isomer for which there is a significant lack of published technical data, including experimental properties, synthesis protocols, and applications. In contrast, its isomer, Methyl 2-aminothiazole-5-carboxylate (CAS #6633-61-0), is a well-documented, commercially significant, and critical intermediate in pharmaceutical manufacturing. Given the audience of researchers and drug development professionals, this guide will focus comprehensively on the latter, as it is the compound of practical and academic relevance. This decision ensures the delivery of an in-depth, technically accurate, and valuable resource.

Introduction: The Strategic Importance of Methyl 2-Aminothiazole-5-Carboxylate

Methyl 2-aminothiazole-5-carboxylate is a heterocyclic building block of considerable importance in modern medicinal chemistry.[1][2][3] As a bifunctional molecule, it possesses both a nucleophilic amino group and an electrophilic ester, providing synthetic versatility.[1] This unique reactivity profile, centered on the stable thiazole core, has positioned it as a "privileged structure" in drug discovery.[4]

Its primary and most notable application is serving as a key starting material for the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and certain types of acute lymphoblastic leukemia (ALL).[1][5] The structural integrity and purity of this intermediate are therefore paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth examination of its properties, synthesis, reactivity, and application, grounded in established chemical principles and field-proven methodologies.

Physicochemical and Spectroscopic Profile

The compound typically appears as a white to yellow or brown crystalline powder.[1][2][3] Its stability under recommended storage conditions is crucial for maintaining its quality and reactivity in downstream applications.[1]

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-amino-1,3-thiazole-5-carboxylate | [6] |

| CAS Number | 6633-61-0 | [1][6][7] |

| Molecular Formula | C₅H₆N₂O₂S | [3][6][7] |

| Molecular Weight | 158.18 g/mol | [3][6][7] |

| Appearance | White to yellow to green powder/crystal | [2][3] |

| Melting Point | 182-186 °C (high purity); 189-194 °C also reported | [1][3][7] |

| Boiling Point | ~298.7 °C (Predicted) | [1][7][8] |

| Density | ~1.4 g/cm³ (Predicted) | [1][9] |

| SMILES | COC(=O)C1=CN=C(S1)N | [7] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.8 ppm), the thiazole ring proton (a singlet), and the amino group protons (a broad singlet, exchangeable with D₂O).

-

¹³C NMR: The carbon spectrum would display distinct peaks for the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbons of the thiazole ring.[10]

-

IR Spectroscopy: Key infrared absorption bands would include N-H stretching vibrations for the primary amine, a strong C=O stretching band for the ester carbonyl group, and C=N and C-S stretching vibrations characteristic of the thiazole ring.[11][12]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[11]

Synthesis and Manufacturing Workflow

The industrial synthesis of Methyl 2-aminothiazole-5-carboxylate is typically achieved via a variation of the Hantzsch thiazole synthesis. One common and scalable method involves the reaction of a β-halo-α,β-unsaturated ester with thiourea.

A well-established laboratory and potential industrial-scale synthesis proceeds from readily available starting materials like an acetoacetate ester.[13] The process involves two key transformations: α-bromination followed by cyclocondensation with thiourea. This can be performed as a "one-pot" procedure, which enhances process efficiency by minimizing intermediate isolation steps.[13]

Protocol: One-Pot Synthesis from Methyl Acetoacetate

-

Bromination: Methyl acetoacetate is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like tetrahydrofuran (THF).[13] N-Bromosuccinimide (NBS) is added portion-wise as the brominating agent. The use of NBS is strategic as it provides a source of electrophilic bromine under relatively mild conditions, minimizing side reactions. The reaction is typically heated to drive the bromination to completion.

-

Cyclocondensation: After the bromination is complete, thiourea is added directly to the reaction mixture. The thiourea acts as a dinucleophile. The sulfur atom first displaces the bromide, and then one of the amino nitrogens attacks the ketone carbonyl, initiating the cyclization.

-

Dehydration and Aromatization: The resulting thiazoline intermediate readily dehydrates under the heated reaction conditions to form the stable, aromatic thiazole ring.

-

Workup and Isolation: The reaction mixture is cooled, and the pH is adjusted with a base (e.g., ammonia water) to neutralize any acid formed and precipitate the free base product.[13] The solid product is then collected by filtration, washed, and dried. Purity is typically assessed by GC or HPLC and is often greater than 98%.[1][3]

Caption: High-level workflow for the one-pot synthesis.

Chemical Reactivity and Role in Dasatinib Synthesis

The synthetic utility of Methyl 2-aminothiazole-5-carboxylate stems from the orthogonal reactivity of its two primary functional groups.

-

The 2-Amino Group: This group is a potent nucleophile and readily undergoes acylation, alkylation, and diazotization reactions.[14] In the context of drug synthesis, its most critical reaction is amide bond formation.

-

The 5-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides via aminolysis, although this often requires harsh conditions. More commonly, the ester is hydrolyzed first, and the resulting carboxylic acid is activated for amide coupling.[15]

Core Application: Synthesis of Dasatinib

The synthesis of Dasatinib is a multi-step process where Methyl 2-aminothiazole-5-carboxylate serves as the foundational core. The general synthetic logic involves derivatizing both the amino and carboxylate functionalities.

-

Amide Formation: The 2-amino group is coupled with another key intermediate, often a substituted chloropyrimidine derivative. This step builds the core structure of the final drug.

-

Ester Hydrolysis & Second Amide Coupling: The methyl ester at the 5-position is hydrolyzed to a carboxylic acid. This acid is then activated (e.g., converted to an acyl chloride) and coupled with N-(2-chloro-6-methylphenyl)-N'-(2-hydroxyethyl)piperazine to form the final Dasatinib molecule.[15] An alternative strategy involves forming the second amide bond first by reacting a β-ethoxyacrylamide with thiourea, which avoids protection/deprotection steps.[15]

Caption: Logical pathway from the intermediate to Dasatinib.

Broader Applications and Future Potential

While its role in Dasatinib synthesis is its most prominent application, the 2-aminothiazole scaffold is a recurring motif in bioactive compounds.[16] Derivatives are explored for a wide range of therapeutic targets.

-

Anticancer Research: The 2-aminothiazole core is investigated for the development of other kinase inhibitors (e.g., VEGFR-2 inhibitors) and compounds with broad-spectrum antitumor activity.[7][16]

-

Antimicrobial Agents: The scaffold is present in compounds being tested against various pathogens, including Mycobacterium tuberculosis.[17]

-

Agrochemicals: Its biological activity extends to agriculture, where it is used as an intermediate for fungicides and herbicides.[3]

Safety, Handling, and Storage

Proper handling of Methyl 2-aminothiazole-5-carboxylate is essential for laboratory safety and maintaining chemical integrity.

Hazard Identification (GHS Classification): [6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18][19]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[18][19]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[18][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Recommended storage temperature is between 2°C and 8°C.[3][7]

Conclusion

Methyl 2-aminothiazole-5-carboxylate is more than a simple chemical intermediate; it is a cornerstone of complex pharmaceutical synthesis. Its value is defined by its versatile reactivity, the stability of its heterocyclic core, and its proven role in the production of life-saving therapeutics like Dasatinib. For researchers in drug discovery and process development, a thorough understanding of this molecule's properties, synthesis, and reactivity is fundamental to innovation and the successful development of next-generation medicines.

References

-

Chemsrc. (2024). This compound | CAS#:1363381-19-4. Retrieved from [Link]

-

LookChem. (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl thiazole-5-carboxylate (2a). Retrieved from [Link]

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]

-

LookChem. (2025). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties, Specifications, and Applications. Retrieved from [Link]

-

ChemBK. (2024). methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Methyl 2-Aminothiazole-5-carboxylate | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(Aminomethyl)thiazole-5-carboxylic Acid|CAS 933742-24-6 [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 2-aminothiazole-5-carboxylate | C5H6N2O2S | CID 238005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-aminothiazole-5-carboxylate | 6633-61-0 | FM25386 [biosynth.com]

- 8. chembk.com [chembk.com]

- 9. This compound | CAS#:1363381-19-4 | Chemsrc [chemsrc.com]

- 10. 2-Amino-5-methylthiazole(7305-71-7) 13C NMR [m.chemicalbook.com]

- 11. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

Topic: Key Intermediates in the Synthesis of 2-Aminothiazole Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged heterocyclic motif integral to numerous clinically significant pharmaceuticals, including the anticancer agents Dasatinib and Alpelisib.[1][2][3] Its prevalence in medicinal chemistry underscores the critical need for robust and versatile synthetic strategies. Understanding the core intermediates that enable the construction of this scaffold is paramount for researchers in drug discovery and development. This technical guide provides an in-depth analysis of the primary synthetic pathways to 2-aminothiazole derivatives, with a sharp focus on the generation, reactivity, and strategic importance of the key chemical intermediates. We will dissect the cornerstone Hantzsch thiazole synthesis, elucidating the causal relationships behind experimental choices and providing field-proven protocols. This guide is designed to equip researchers with the foundational knowledge and practical insights required to efficiently synthesize and innovate upon this vital pharmacophore.

The Enduring Importance of the 2-Aminothiazole Scaffold

Heterocyclic compounds form the backbone of modern medicine, and among them, the 2-aminothiazole ring system holds a position of particular distinction.[4][5][6] This five-membered aromatic ring, containing both sulfur and nitrogen, is a versatile pharmacophore found in a wide array of therapeutic agents exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][8][9] The clinical success of drugs like Dasatinib, a multi-targeted kinase inhibitor for leukemia, validates the therapeutic potential inherent in this structure.[2][3]

The synthetic accessibility of the 2-aminothiazole core and the ease with which it can be functionalized at multiple positions make it an attractive starting point for the development of novel chemical entities.[1] A mastery of its synthesis is therefore not merely an academic exercise but a crucial skill for the medicinal chemist. The most powerful and widely adopted method for constructing this ring system is the Hantzsch thiazole synthesis, a reaction that hinges on the precise and efficient coupling of two fundamental intermediates.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

First reported by Arthur Hantzsch in 1887, this reaction has remained the most reliable and versatile method for preparing 2-aminothiazoles for over a century.[10][11][12] Its enduring utility stems from its simplicity, use of readily available starting materials, and typically high yields.[13][14][15] The reaction involves the condensation of an α-haloketone with a thioamide or, most commonly for 2-aminothiazoles, thiourea.[11][16] The elegance of the Hantzsch synthesis lies in its predictable formation of the stable, aromatic thiazole ring.

Core Intermediates: The Pillars of the Hantzsch Synthesis

The success of the Hantzsch synthesis is entirely dependent on the reactivity and availability of two key classes of intermediates: α-haloketones and thioureas.

The α-haloketone is a bifunctional molecule that provides the three-carbon backbone of the thiazole ring. Its high reactivity is due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[17]

-

Causality of Reactivity: The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. The halogen atom serves as an excellent leaving group, facilitating an SN2 reaction, which is the initial and rate-determining step of the Hantzsch synthesis.[13][16]

-

Synthetic Access: α-haloketones can be prepared beforehand but are often generated in situ to avoid handling these lachrymatory and reactive compounds.[18] Common methods include:

-

Direct Halogenation: The reaction of a ketone with elemental halogens (e.g., Br₂) or halogenating agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).[17][19]

-

Catalytic Systems: More modern, "one-pot" approaches utilize a ketone, a halogen source (often catalytic iodine or bromine), and an oxidant.[7][20] This is often preferred in process chemistry as it improves safety and atom economy. For example, a catalytic amount of iodine can be used in the presence of an oxidizing agent to continuously generate the electrophilic halogen species required for α-halogenation.[7]

-

The choice of halogen (I > Br > Cl) influences the rate of the initial SN2 reaction, with α-iodoketones being the most reactive and α-chloroketones the least. α-Bromoketones, such as 2-bromoacetophenone, offer a good balance of reactivity and stability, making them the most commonly used intermediates in laboratory settings.[13][16][18]

Thiourea (H₂NCSNH₂) is the quintessential intermediate for providing the nitrogen and sulfur atoms, as well as the C2 carbon, of the 2-aminothiazole ring.

-

Nucleophilic Character: The sulfur atom in thiourea is a soft nucleophile, which preferentially attacks the soft electrophilic α-carbon of the haloketone.[16] Although the nitrogen atoms are also nucleophilic, the initial attack by sulfur is kinetically favored and leads to the productive reaction pathway.

-

Versatility: While unsubstituted thiourea yields primary 2-aminothiazoles, the use of N-substituted or N,N-disubstituted thiourea derivatives provides a direct route to secondary or tertiary 2-aminothiazoles, respectively.[21][22] This is a key strategic advantage, allowing for the direct installation of desired substituents at the 2-amino position without requiring post-synthesis modification. These substituted thiourea intermediates are typically synthesized by reacting an amine with an isothiocyanate.

The Reaction Mechanism: A Self-Validating System

The mechanism of the Hantzsch synthesis is a logical sequence of fundamental organic reactions, culminating in the formation of a highly stable aromatic product. This thermodynamic driving force is what makes the reaction so robust.

-

Nucleophilic Attack (SN2): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone, displacing the halide ion. This forms an isothiouronium salt intermediate.[13][16]

-

Intramolecular Cyclization: One of the nitrogen atoms of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.[12][23]

-

Dehydration: The final step is an acid-catalyzed dehydration (elimination of a water molecule) from the hydroxythiazoline intermediate. This elimination step is highly favorable as it results in the formation of the conjugated, aromatic 2-aminothiazole ring system.[11][16]

// Reactants

Haloketone [label=< α-Haloketone>];

Thiourea [label=<

α-Haloketone>];

Thiourea [label=< Thiourea>];

Thiourea>];

// Intermediates & Product

Salt [label=< Isothiouronium Salt>];

Cyclized [label=<

Isothiouronium Salt>];

Cyclized [label=< Hydroxythiazoline>];

Product [label=<

Hydroxythiazoline>];

Product [label=< 2-Aminothiazole>];

2-Aminothiazole>];

// Invisible nodes for layout node [width=0, height=0, label=""]; p1; p2; p3;

// Edges {rank=same; Haloketone; Thiourea} Haloketone -> p1 [label="1. SN2 Attack", arrowhead=none]; Thiourea -> p1 [arrowhead=none]; p1 -> Salt; Salt -> p2 [label="2. Intramolecular\nCyclization"]; p2 -> Cyclized [arrowhead=none]; Cyclized -> p3 [label="3. Dehydration\n(-H₂O)"]; p3 -> Product [arrowhead=none]; } The Hantzsch Thiazole Synthesis Mechanism.

Field-Proven Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard, reliable procedure for synthesizing a model 2-aminothiazole. Each step is designed for high yield and purity.[13]

Materials:

-

2-Bromoacetophenone (5.0 mmol, ~1.0 g)

-

Thiourea (7.5 mmol, ~0.57 g)

-

Methanol (5 mL)

-

5% Sodium Carbonate solution (aqueous, 20 mL)

Step-by-Step Methodology:

-

Charge Reactants: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Causality: Using a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone.

-

-

Add Solvent: Add methanol (5 mL) and a magnetic stir bar.

-

Causality: Methanol or ethanol are ideal solvents as they readily dissolve the starting materials upon gentle heating but often allow the final product or its salt to precipitate upon cooling or neutralization, simplifying isolation.

-

-

Heat Reaction: Heat the mixture with stirring on a hot plate to a gentle reflux (around 70-80°C) for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. The initial product formed is the hydrobromide salt of the 2-aminothiazole, which is often soluble in the hot alcohol.[16]

-

-

Cool and Precipitate: Remove the vial from the heat and allow it to cool to room temperature.

-

Neutralization and Workup: Pour the cooled reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.

-

Drying: Allow the collected solid to air-dry. The product is often of sufficient purity for subsequent steps without further purification.

One-Pot Synthesis: A Streamlined Approach

To improve efficiency and safety, one-pot variations of the Hantzsch synthesis have been developed. In these protocols, the key α-haloketone intermediate is not isolated but is generated in situ from a more stable starting ketone. This approach is highly valued in industrial and large-scale synthesis.

A common strategy involves the reaction of a methyl ketone, thiourea, and a halogenating system in a single reaction vessel.[19]

| Catalyst/Reagent System | Ketone Substrate | Halogen Source | Key Advantage | Reference |

| Iodine (catalytic) / Iron (catalytic) | Methyl aryl ketones | I₂ | Uses only catalytic amounts of iodine, with iron recycling the iodide back to I₂.[7] | [7] |

| Montmorillonite-K10 / Iodine | Methylcarbonyls | I₂ | Heterogeneous catalyst that is easily recoverable and reusable.[20] | [20] |

| Trichloroisocyanuric acid (TCCA) | Acetophenone | TCCA | TCCA acts as a safe and solid source of electrophilic chlorine.[19] | [19] |

| N-Bromosuccinimide (NBS) | Methyl ketones | NBS | A widely available, solid, and easy-to-handle brominating agent.[20] | [20] |

Alternative Pathways: The Gewald Reaction

While the Hantzsch synthesis is dominant, other methods exist for constructing substituted thiazoles. The Gewald reaction, primarily known for synthesizing 2-aminothiophenes, can be adapted to produce thiazoles under specific conditions.[24][25]

The reaction typically involves a ketone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[25] However, a modification using 1,4-dithiane-2,5-diol as an aldehyde precursor with α-substituted benzylacetonitriles has been shown to yield 2-substituted thiazoles instead of the expected thiophenes.[24][26][27] In this pathway, the nitrile-containing compound is the key intermediate that dictates the final heterocyclic ring structure.

The 2-Aminothiazole Core as a Versatile Intermediate

It is crucial for drug development professionals to recognize that the product of a Hantzsch synthesis is often not the final molecule but is itself a key intermediate for further elaboration. The 2-amino group and the C5 position of the thiazole ring are common sites for further functionalization to build molecular complexity and modulate pharmacological activity.[4][28]

-

N-Acylation: The 2-amino group can be readily acylated to form amides.[28]

-

Schiff Base Formation: Reaction with aldehydes can form Schiff bases, which can be further cyclized into other heterocyclic systems.[4][28]

-

Suzuki Coupling: If the C5 position is halogenated (e.g., using a 5-bromo-2-aminothiazole intermediate), it can participate in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents.[28]

Conclusion

The synthesis of 2-aminothiazole compounds is a foundational process in modern medicinal chemistry. The Hantzsch synthesis remains the preeminent strategy, a testament to its efficiency and reliability. At the heart of this reaction are two indispensable intermediates: the α-haloketone , which serves as the electrophilic backbone, and thiourea (or its derivatives), which acts as the N-C-S nucleophilic building block. A thorough understanding of the generation, reactivity, and interplay of these intermediates is essential for any scientist aiming to synthesize novel therapeutic agents. By mastering the principles outlined in this guide, from the causality of the reaction mechanism to the practical execution of one-pot protocols, researchers can confidently and effectively harness the power of the 2-aminothiazole scaffold in the pursuit of new medicines.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry. Available at: [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

-

(2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available at: [Link]

-

Safari, J., & Dehghan-Khalili, S. (2018). Common methods for the synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Odesa University Chemical Journal. Available at: [Link]

-

ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. Available at: [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

-

Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Available at: [Link]

-